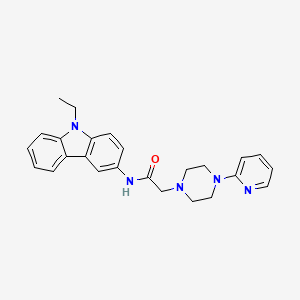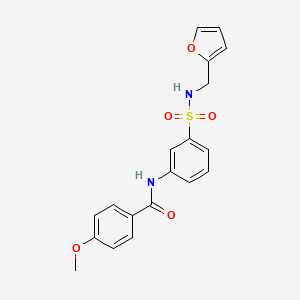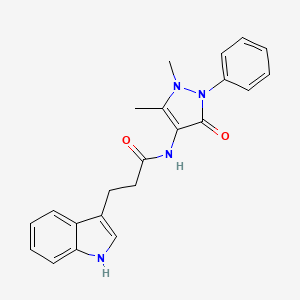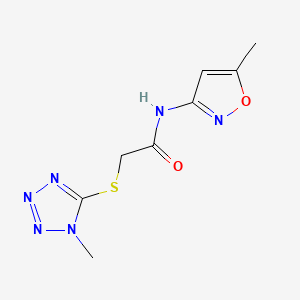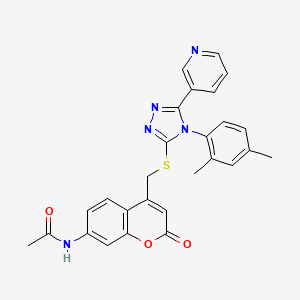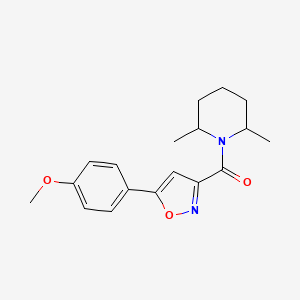
ER proteostasis regulator-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ER proteostasis regulator-1 is a small molecule that plays a crucial role in maintaining protein homeostasis within the endoplasmic reticulum. This compound is particularly significant in the context of diseases associated with protein misfolding and aggregation, such as neurodegenerative disorders. By modulating the unfolded protein response, this compound helps to alleviate the stress caused by the accumulation of misfolded proteins, thereby promoting cellular health and function .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ER proteostasis regulator-1 typically involves a multi-step organic synthesis process. The key steps include the formation of the core structure through a series of condensation and cyclization reactions, followed by functional group modifications to enhance its activity and selectivity. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the stability of intermediate compounds .
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as crystallization and chromatography. The use of automated reactors and continuous flow systems can further enhance the efficiency and consistency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: ER proteostasis regulator-1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as halides, and electrophiles like alkyl halides, under conditions such as reflux or room temperature.
Major Products Formed: The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols. Substitution reactions can result in a variety of derivatives, depending on the nature of the substituents .
Wissenschaftliche Forschungsanwendungen
ER proteostasis regulator-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study protein folding and stability, as well as to develop new synthetic methodologies for small molecule synthesis.
Biology: Employed in research on cellular stress responses, protein homeostasis, and the mechanisms underlying neurodegenerative diseases.
Medicine: Investigated as a potential therapeutic agent for diseases associated with protein misfolding and aggregation, such as Alzheimer’s disease and Parkinson’s disease.
Industry: Utilized in the development of biopharmaceuticals and the optimization of protein production processes
Wirkmechanismus
ER proteostasis regulator-1 exerts its effects by modulating the unfolded protein response, a cellular stress response pathway that is activated by the accumulation of misfolded proteins in the endoplasmic reticulum. This compound selectively activates the transcription factor ATF6, which in turn upregulates the expression of genes involved in protein folding, degradation, and quality control. By enhancing the protein-folding capacity of the endoplasmic reticulum, this compound helps to restore protein homeostasis and alleviate cellular stress .
Vergleich Mit ähnlichen Verbindungen
ER proteostasis regulator-1 can be compared with other small molecule proteostasis regulators, such as:
AA147: A compound that selectively activates the ATF6 pathway, similar to this compound, but with different pharmacokinetic properties.
The uniqueness of this compound lies in its selective activation of the ATF6 pathway, which allows for targeted modulation of protein homeostasis without inducing global endoplasmic reticulum stress .
Eigenschaften
IUPAC Name |
(2,6-dimethylpiperidin-1-yl)-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3/c1-12-5-4-6-13(2)20(12)18(21)16-11-17(23-19-16)14-7-9-15(22-3)10-8-14/h7-13H,4-6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSOZOGZIIHRAFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(N1C(=O)C2=NOC(=C2)C3=CC=C(C=C3)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
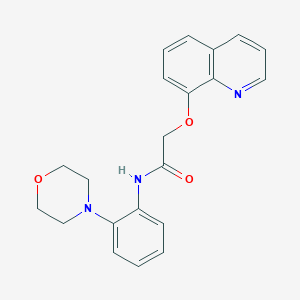

![6-[(4-fluorophenyl)sulfanylmethyl]-2-N-(2-methylphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B10816650.png)

![5,6-Dimethyl-2-(thiophen-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B10816655.png)
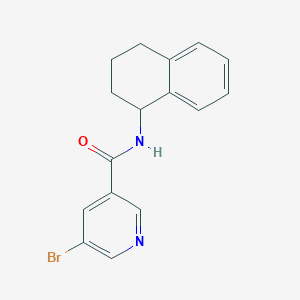
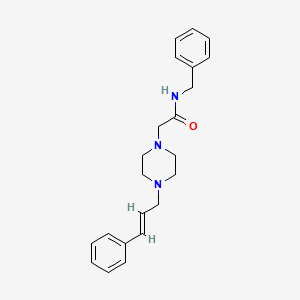
![2-(Benzo[d]thiazol-2-ylmethyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B10816680.png)
